OSU-T315 (1,5-regioisomer)
OSU-T315 (1,5-regioisomer)
OSU-T315 (1,5-regioisomer) is a potent and specific integrin-linked kinase (ILK) inhibitor which inhibits PDK2 function in the AKT pathway activation, showing a specific mechanism of abrogating the AKT pathway and inhibition of BCR activity in the leukemic cell. OSU-T315 also acts as a selective inhibitor of biofilm formation.
Brand Name:
Vulcanchem
CAS No.:
1333146-24-9
VCID:
VC0538296
InChI:
InChI=1S/C30H30F3N5O/c1-34-29(39)15-10-25-20-28(38(36-25)27-13-11-26(12-14-27)37-18-16-35-17-19-37)23-4-2-21(3-5-23)22-6-8-24(9-7-22)30(31,32)33/h2-9,11-14,20,35H,10,15-19H2,1H3,(H,34,39)
SMILES:
CNC(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)N5CCNCC5
Molecular Formula:
C30H30F3N5O
Molecular Weight:
533.6
OSU-T315 (1,5-regioisomer)
CAS No.: 1333146-24-9
Inhibitors
VCID: VC0538296
Molecular Formula: C30H30F3N5O
Molecular Weight: 533.6
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1333146-24-9 |
---|---|
Product Name | OSU-T315 (1,5-regioisomer) |
Molecular Formula | C30H30F3N5O |
Molecular Weight | 533.6 |
IUPAC Name | N-methyl-3-[1-(4-piperazin-1-ylphenyl)-5-[4-[4-(trifluoromethyl)phenyl]phenyl]pyrazol-3-yl]propanamide |
Standard InChI | InChI=1S/C30H30F3N5O/c1-34-29(39)15-10-25-20-28(38(36-25)27-13-11-26(12-14-27)37-18-16-35-17-19-37)23-4-2-21(3-5-23)22-6-8-24(9-7-22)30(31,32)33/h2-9,11-14,20,35H,10,15-19H2,1H3,(H,34,39) |
Standard InChIKey | GHBUPSVATJKTRR-UHFFFAOYSA-N |
SMILES | CNC(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)N5CCNCC5 |
Appearance | Solid powder |
Description | OSU-T315 (1,5-regioisomer) is a potent and specific integrin-linked kinase (ILK) inhibitor which inhibits PDK2 function in the AKT pathway activation, showing a specific mechanism of abrogating the AKT pathway and inhibition of BCR activity in the leukemic cell. OSU-T315 also acts as a selective inhibitor of biofilm formation. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ILK inhibitor 22(1,5); T315(1,5); OSU-T315 (1,5-regioisomer); OSUT315; OSU T315; OSU-T315 |
Reference | 1: Van Belle K, Herman J, Waer M, Sprangers B, Louat T. OSU-T315 as an Interesting Lead Molecule for Novel B Cell-Specific Therapeutics. J Immunol Res. 2018 Sep 12;2018:2505818. doi: 10.1155/2018/2505818. eCollection 2018. PubMed PMID: 30276218; PubMed Central PMCID: PMC6157143. 2: Mercado-Pimentel ME, Igarashi S, Dunn AM, Behbahani M, Miller C, Read CM, Jacob A. The Novel Small Molecule Inhibitor, OSU-T315, Suppresses Vestibular Schwannoma and Meningioma Growth by Inhibiting PDK2 Function in the AKT Pathway Activation. Austin J Med Oncol. 2016;3(1). pii: 1025. Epub 2016 Apr 21. PubMed PMID: 27642646; PubMed Central PMCID: PMC5024787. 3: Robak T, Smolewski P. Novel target to kill CLL. Blood. 2015 Jan 8;125(2):211-2. doi: 10.1182/blood-2014-10-606582. PubMed PMID: 25573966. 4: Liu TM, Ling Y, Woyach JA, Beckwith K, Yeh YY, Hertlein E, Zhang X, Lehman A, Awan F, Jones JA, Andritsos LA, Maddocks K, MacMurray J, Salunke SB, Chen CS, Phelps MA, Byrd JC, Johnson AJ. OSU-T315: a novel targeted therapeutic that antagonizes AKT membrane localization and activation of chronic lymphocytic leukemia cells. Blood. 2015 Jan 8;125(2):284-95. doi: 10.1182/blood-2014-06-583518. Epub 2014 Oct 7. PubMed PMID: 25293770; PubMed Central PMCID: PMC4287637. |
PubChem Compound | 51051074 |
Last Modified | Dec 05 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume